molecular formula C19H23ClN6O2 B2475218 7-(3-chlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 878431-56-2

7-(3-chlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2475218
CAS No.: 878431-56-2
M. Wt: 402.88
InChI Key: CXMNJCAEELTUHQ-UHFFFAOYSA-N
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Description

7-(3-chlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H23ClN6O2 and its molecular weight is 402.88. The purity is usually 95%.
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Biological Activity

The compound 7-(3-chlorobenzyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 878431-56-2 , is a synthetic organic molecule belonging to the purine class. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the fields of neurology and oncology. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C19H23ClN6O2
  • Molecular Weight : 402.88 g/mol
  • IUPAC Name : 7-[(3-chlorophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmitter pathways. Specifically, it has been shown to modulate the activity of serotonin and dopamine receptors, which are critical in regulating mood and anxiety levels. The presence of the piperazine moiety enhances its ability to penetrate the blood-brain barrier, making it a candidate for central nervous system (CNS) disorders.

Pharmacological Effects

Research indicates that This compound exhibits several pharmacological effects:

  • Anxiolytic Properties : Studies have demonstrated its effectiveness in reducing anxiety-like behaviors in animal models, suggesting potential use in treating anxiety disorders.
  • Antidepressant Activity : The compound has shown promise in alleviating symptoms of depression through mechanisms involving serotonergic modulation.
  • Analgesic Effects : Preliminary investigations indicate that it may possess pain-relieving properties, making it a candidate for further exploration in pain management.

In Vitro and In Vivo Studies

Several studies have been conducted to evaluate the biological effects of this compound:

Study TypeFindings
In VitroDemonstrated inhibition of serotonin reuptake in neuronal cell lines.
In VivoAnimal studies showed significant reduction in anxiety-related behaviors compared to control groups.

Case Study 1: Anxiolytic Effects

A recent study investigated the anxiolytic effects of the compound in a rat model. The results indicated that administration led to a significant decrease in the time spent in the open arms of an elevated plus maze compared to untreated controls, suggesting reduced anxiety levels.

Case Study 2: Analgesic Activity

Another study focused on the analgesic properties of this compound using a formalin-induced pain model in mice. The results showed a marked reduction in pain scores at various time intervals post-administration, indicating potential efficacy as an analgesic agent.

Synthesis and Production

The synthesis of This compound typically involves multi-step organic reactions starting from purine derivatives. Key steps include:

  • Alkylation : Introduction of the chlorobenzyl group.
  • Piperazine Formation : Attachment of the piperazine moiety.
  • Purification : High-performance liquid chromatography (HPLC) is often employed to achieve desired purity levels.

Properties

IUPAC Name

7-[(3-chlorophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN6O2/c1-3-24-7-9-25(10-8-24)18-21-16-15(17(27)22-19(28)23(16)2)26(18)12-13-5-4-6-14(20)11-13/h4-6,11H,3,7-10,12H2,1-2H3,(H,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMNJCAEELTUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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